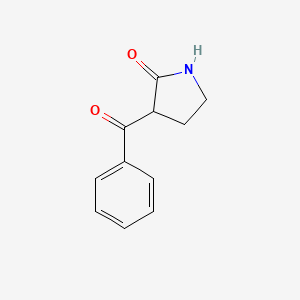
3-Benzoylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylpyrrolidin-2-one, also known as 1-benzoyl-2-pyrrolidinone, is a chemical compound with the molecular formula C11H11NO2. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a benzoyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
3-Benzoylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-Benzoylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. Additionally, the pyrrolidinone ring can participate in various chemical reactions, modulating the compound’s biological effects.
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the benzoyl group, used in similar applications.
N-Benzylpyrrolidin-2-one: Features a benzyl group instead of a benzoyl group, with different reactivity and applications.
Pyrrolidin-2,5-dione: A related compound with an additional carbonyl group, used in the synthesis of bioactive molecules.
Uniqueness: 3-Benzoylpyrrolidin-2-one is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold in medicinal chemistry and drug design.
Properties
CAS No. |
92288-11-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-benzoylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)9-6-7-12-11(9)14/h1-5,9H,6-7H2,(H,12,14) |
InChI Key |
ATWVZXDAAALVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


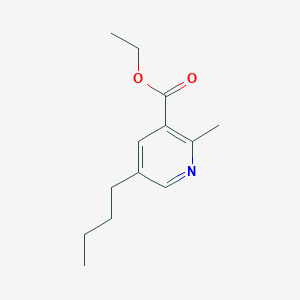
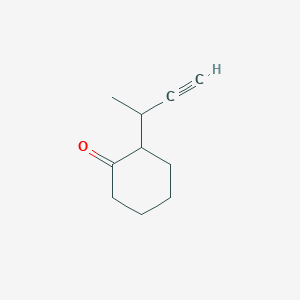

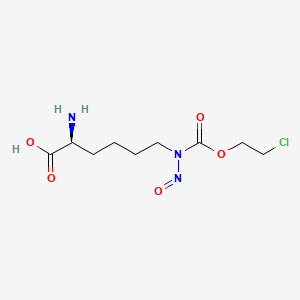


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)

![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)
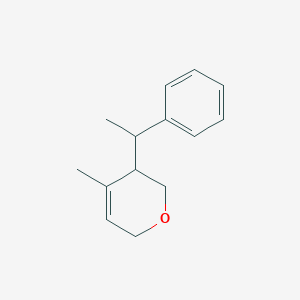
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
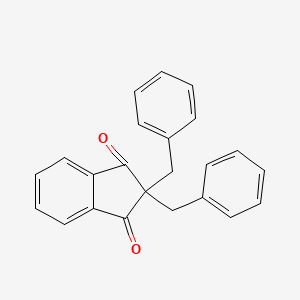
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
